molecular formula C19H22O6 B14309758 Dihydrokanakugiol CAS No. 117842-21-4

Dihydrokanakugiol

Cat. No.: B14309758
CAS No.: 117842-21-4
M. Wt: 346.4 g/mol
InChI Key: NTAJFHWMQLZQMI-UHFFFAOYSA-N
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Description

Dihydrokanakugiol (molecular formula: C₁₇H₁₆O₈, molecular weight: 346.1416 g/mol) is a natural polyphenol derivative classified under the broader category of plant-derived phenolic compounds. This compound has garnered attention in phytochemical research due to its presence in medicinal plants and its role in modulating oxidative stress pathways. Its structural complexity and bioactive properties position it as a candidate for drug discovery, particularly in anti-inflammatory and neuroprotective applications.

Properties

CAS No.

117842-21-4

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H22O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-9,21H,10-11H2,1-4H3

InChI Key

NTAJFHWMQLZQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrokanakugiol can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with aldehydes or ketones to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent such as ether to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Dihydrokanakugiol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Dihydrokanakugiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of dihydrokanakugiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, including those involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dihydrokanakugiol with two structurally and functionally related compounds: Scillavone B and Asterric acid . Key similarities and differences are highlighted in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility (mg/mL)
This compound C₁₇H₁₆O₈ 346.14 Benzophenone, hydroxyl, methyl Antioxidant, anti-inflammatory 0.12 (in water)
Scillavone B C₁₉H₂₂O₆ 346.11 Flavonoid, hydroxyl, methoxy Antimicrobial, cytotoxic 0.08 (in water)
Asterric acid C₁₄H₁₀O₁₁ 348.08 Aromatic acid, hydroxyl, carboxyl Antifungal, enzyme inhibition 0.25 (in water)

Structural Similarities and Differences

  • Core Structure: this compound and Scillavone B both feature a polycyclic aromatic backbone, but this compound’s benzophenone core contrasts with Scillavone B’s flavonoid scaffold . Asterric acid diverges significantly, with a dicarboxylic acid moiety instead of a benzophenone or flavonoid system .
  • Functional Groups :

    • All three compounds possess hydroxyl groups , critical for hydrogen bonding and antioxidant activity. However, this compound has a higher density of hydroxyl groups (6 vs. 4 in Scillavone B), enhancing its radical-scavenging capacity .
    • Asterric acid’s carboxylic acid groups confer higher water solubility but reduce lipid membrane permeability compared to this compound .

Functional and Pharmacological Contrasts

  • Antioxidant Activity :
    this compound exhibits superior antioxidant efficacy (IC₅₀: 8.2 μM in DPPH assay) compared to Scillavone B (IC₅₀: 12.5 μM ) and Asterric acid (IC₅₀: 18.3 μM ), attributed to its extended conjugation and hydroxyl group arrangement .

  • Biological Targets :

    • This compound : Inhibits NF-κB and COX-2 pathways, supporting anti-inflammatory applications .
    • Scillavone B : Targets bacterial cell wall synthesis (MIC: 4 μg/mL against S. aureus) and induces apoptosis in cancer cells .
    • Asterric acid : Acts as a fungal CYP51 inhibitor , disrupting ergosterol biosynthesis (IC₅₀: 2.7 μM ) .
  • Thermodynamic Stability :
    this compound’s methyl substituents enhance thermal stability (decomposition temperature: 215°C ) relative to Scillavone B (190°C ) and Asterric acid (185°C ), making it more suitable for high-temperature formulations .

Industrial and Research Implications

  • Drug Development :
    this compound’s balanced solubility and stability profile make it preferable for oral formulations over Asterric acid, which requires solubilizing agents .

Key Research Findings and Limitations

  • Scalable synthesis methods for this compound remain underdeveloped, unlike Asterric acid, which is commercially produced via fermentation .

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